molecular formula C21H29N5O2 B6123691 (3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]methanone

(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]methanone

Cat. No.: B6123691
M. Wt: 383.5 g/mol
InChI Key: KDNNOONALLOQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including a hydroxyphenyl and a pyrazolyl group, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the spirocyclic core, followed by the introduction of the pyrazolyl and hydroxyphenyl groups. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The pyrazolyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl and pyrazolyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the pyrazolyl group could lead to various reduced pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]methanone may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

In medicine, this compound could be investigated for its therapeutic potential, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include signal transduction cascades or metabolic processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

What sets (3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]methanone apart is its spirocyclic structure combined with the presence of both hydroxyphenyl and pyrazolyl groups.

Properties

IUPAC Name

(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-24-12-8-21(9-13-24)15-26(11-3-10-25(21)2)20(28)19-14-18(22-23-19)16-4-6-17(27)7-5-16/h4-7,14,27H,3,8-13,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNNOONALLOQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCCN2C)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.